Cas no 1199215-85-4 (N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide)

N-2-(5-アミノ-1,3,4-チアジアゾール-2-イル)エチル-3-メチルベンズアミドは、1,3,4-チアジアゾール骨格とベンズアミド構造を有する複素環化合物です。この化合物の特徴的な構造は、医薬品開発において重要な薬理活性を示す可能性があり、特に抗菌剤や抗がん剤などの創薬研究で注目されています。5位のアミノ基とチアジアゾール環の組み合わせにより、優れた分子認識能と標的タンパク質との相互作用が期待できます。また、ベンズアミド部分の3-メチル置換基が化合物の脂溶性を調整し、生体膜透過性の最適化に寄与します。この化合物は高い化学的安定性を示し、構造修飾のための反応性サイトを有するため、医薬品リード化合物としての有用性が認められています。

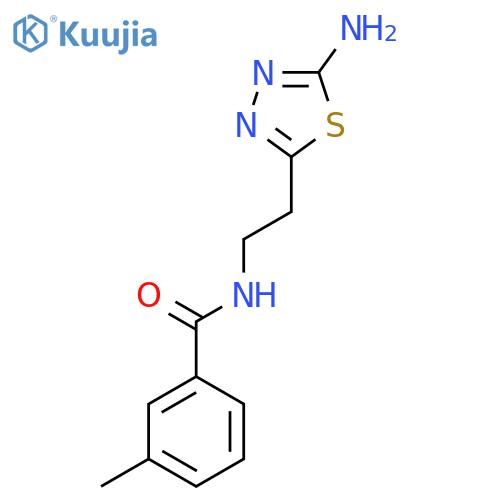

1199215-85-4 structure

商品名:N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide

CAS番号:1199215-85-4

MF:C12H14N4OS

メガワット:262.330760478973

MDL:MFCD13248736

CID:4685343

N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide

- STK895647

- BBL003652

- benzamide, N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methyl-

- N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide

-

- MDL: MFCD13248736

- インチ: 1S/C12H14N4OS/c1-8-3-2-4-9(7-8)11(17)14-6-5-10-15-16-12(13)18-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)

- InChIKey: ICIFSKMPLNSMIA-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NN=C1CCNC(C1C=CC=C(C)C=1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 289

- トポロジー分子極性表面積: 109

N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N054450-1000mg |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | 1g |

$ 720.00 | 2022-06-03 | ||

| abcr | AB372070-1 g |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | 1 g |

€322.50 | 2023-07-19 | ||

| abcr | AB372070-5 g |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | 5 g |

€907.00 | 2023-07-19 | ||

| TRC | N054450-250mg |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | 250mg |

$ 275.00 | 2022-06-03 | ||

| Ambeed | A293885-1g |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | 95% | 1g |

$267.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391885-5g |

N-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)-3-methylbenzamide |

1199215-85-4 | 95% | 5g |

¥8640.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391885-1g |

N-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)-3-methylbenzamide |

1199215-85-4 | 95% | 1g |

¥3024.00 | 2024-08-09 | |

| abcr | AB372070-500mg |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide; . |

1199215-85-4 | 500mg |

€269.00 | 2025-02-15 | ||

| A2B Chem LLC | AI12650-1g |

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methylbenzamide |

1199215-85-4 | >95% | 1g |

$509.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391885-250mg |

N-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)-3-methylbenzamide |

1199215-85-4 | 95% | 250mg |

¥1123.00 | 2024-08-09 |

N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1199215-85-4 (N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1199215-85-4)N-2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl-3-methylbenzamide

清らかである:99%

はかる:1g

価格 ($):240.0